3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide
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Overview
Description
3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methylamino group, a nitro group, and a phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Amination: The methylamino group can be introduced via amination reactions, often using methylamine or its derivatives.
Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through reactions with carboxylic acid derivatives or their activated forms.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for achieving the desired product efficiently.
Chemical Reactions Analysis
3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron reagents, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide include other pyrazole derivatives with different substituents. For example:
This compound: Unique due to its specific substitution pattern.
3-(dimethylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide: Similar but with a dimethylamino group instead of a methylamino group.
3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.
Properties
IUPAC Name |
3-(methylamino)-4-nitro-N-phenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-12-10-9(16(18)19)7-15(14-10)11(17)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKBAILBUDCOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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